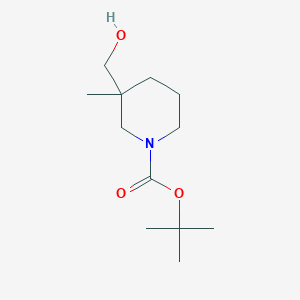

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Overview

Description

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the third position, and a methyl group at the same position on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced at the third position of the piperidine ring. This can be done through a variety of methods, including the use of formaldehyde and a reducing agent like sodium borohydride.

Methylation: The methyl group is introduced at the same position as the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(hydroxymethyl)-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

1-Boc-3-(hydroxymethyl)-3-methylpiperidine serves as a versatile intermediate in the synthesis of various APIs. Its structure allows for further functionalization, making it suitable for creating complex molecules used in therapeutic agents. For instance, derivatives of this compound have been explored for their activity against neurological disorders and as analgesics.

Opioid Dependence Treatment

Recent studies have indicated that compounds derived from this compound may play a role in addressing opioid dependence. Research has shown that modifications of piperidine derivatives can influence receptor interactions, potentially leading to new treatments for opioid withdrawal symptoms . The cannabinoid system has also been identified as a target for developing therapies to alleviate opioid withdrawal, suggesting that piperidine derivatives could be leveraged in this context.

Synthetic Methodologies

The compound's utility extends to various synthetic methodologies:

Peptide Synthesis

This compound is employed in peptide synthesis protocols as a building block. Its Boc group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with specific sequences and functionalities.

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst. This application is vital for producing enantiomerically pure compounds, which are essential in pharmaceuticals due to differing biological activities of enantiomers.

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

-

Case Study 1: Neurological Agents

Researchers synthesized novel derivatives based on this compound and evaluated their efficacy in animal models of anxiety and depression. The results indicated promising anxiolytic effects, suggesting potential therapeutic applications . -

Case Study 2: Opioid Withdrawal

A study investigated the effects of piperidine derivatives on opioid withdrawal symptoms. The findings demonstrated that certain modifications could significantly reduce withdrawal symptoms in rodent models, highlighting the potential for developing new treatments .

Mechanism of Action

The mechanism of action of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

1-Boc-3-(hydroxymethyl)piperidine: Similar structure but lacks the methyl group at the third position.

1-Boc-3-methylpiperidine: Similar structure but lacks the hydroxymethyl group.

3-(hydroxymethyl)-3-methylpiperidine: Lacks the Boc protecting group.

Uniqueness

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl and methyl groups at the third position. This combination of functional groups provides versatility in chemical reactions and makes the compound a valuable intermediate in the synthesis of complex molecules .

Biological Activity

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a piperidine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl moiety, allows it to interact with various biological targets, making it a valuable compound for drug development and enzyme studies.

Chemical Structure and Properties

This compound has the following chemical structure:

Key Features:

- Boc Group : Provides stability and protects the amine during synthesis.

- Hydroxymethyl Group : Enhances hydrogen bonding capabilities, potentially increasing affinity for biological targets.

The biological activity of this compound is largely attributed to its ability to act as a precursor for active pharmaceutical ingredients (APIs). The mechanism involves:

- Enzyme Inhibition : The hydroxymethyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity.

- Substitution Reactions : The compound can undergo various substitution reactions, leading to the formation of more complex derivatives that may exhibit enhanced biological activity.

Biological Applications

This compound has been studied for its role in several biological contexts:

1. Medicinal Chemistry

- Drug Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and infectious diseases. Its structural characteristics allow for modifications that can enhance pharmacological properties.

2. Enzyme Studies

- Enzyme Mechanisms : The compound is utilized in research to study enzyme mechanisms and develop enzyme inhibitors. Its ability to participate in hydrogen bonding makes it a suitable candidate for investigating interactions with various enzymes.

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

Case Study 1: Cancer Therapy

A study explored the anticancer properties of piperidine derivatives, demonstrating that modifications in the piperidine ring can lead to significant cytotoxic effects against cancer cell lines. The introduction of hydroxymethyl groups was found to enhance the compounds' efficacy against specific tumor types .

Case Study 2: Enzyme Inhibition

Research on benzoylpiperidine derivatives revealed that structural modifications, including those similar to this compound, resulted in potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. These compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc group, hydroxymethyl | Enzyme inhibitor, drug precursor |

| Tert-butyl (R)-3-amino-3-(hydroxymethyl)piperidine | Similar piperidine structure | Potential enzyme inhibitor |

| Benzoylpiperidine | Benzoyl substitution | Anticancer activity, MAGL inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-3-(hydroxymethyl)-3-methylpiperidine?

- Methodological Answer : The synthesis typically involves Boc-protection of the piperidine nitrogen followed by hydroxymethylation at the 3-position. Key steps include:

Boc Protection : Use tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the piperidine nitrogen .

Hydroxymethylation : Introduce the hydroxymethyl group via alkylation or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). For example, 1-Boc-3-piperidinone (CAS 85275-45-2) can be reduced to yield the hydroxymethyl derivative .

Critical Considerations :

-

Monitor reaction pH and temperature to avoid Boc-group cleavage.

-

Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) .

- Data Table : Common Intermediates and Reagents

| Intermediate | CAS Number | Purity (%) | Reference |

|---|---|---|---|

| 1-Boc-3-piperidinone | 85275-45-2 | >96% | |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | >95% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- Handling : Use gloves and protective eyewear. Avoid contact with moisture or strong acids/bases, which can deprotect the Boc group .

- Waste Management : Segregate organic waste and dispose via certified hazardous waste protocols .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl position (δ ~3.5–4.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₂H₂₃NO₃: theoretical 245.17 g/mol) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. What strategies can be employed to control stereochemistry during the synthesis of this compound derivatives?

- Methodological Answer :

-

Chiral Resolution : Use enantiopure starting materials like (R)- or (S)-1-Boc-3-hydroxypiperidine (CAS 140695-85-8 or 140695-84-7) to dictate stereochemistry .

-

Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-based systems) during hydroxymethylation to achieve enantiomeric excess (ee) >90% .

-

Analytical Validation : Confirm stereochemical purity via chiral HPLC or polarimetry .

- Data Table : Stereoisomer Availability and Properties

| Compound | CAS Number | Purity (%) | Supplier Reference |

|---|---|---|---|

| (R)-N-Boc-3-(hydroxymethyl)piperidine | 140695-85-8 | >95% | |

| (S)-N-Boc-3-(hydroxymethyl)piperidine | 140695-84-7 | >95% |

Q. How can batch-to-batch variability in the purity of this compound be addressed in sensitive assays?

- Methodological Answer :

- Quality Control : Request batch-specific certificates of analysis (CoA) with detailed HPLC and MS data .

- Repurification : Recrystallize from ethanol/water or use preparative HPLC for impurities <2% .

- Assay Optimization : Pre-test each batch in pilot experiments to adjust concentrations for consistency .

Q. What experimental approaches are effective in resolving contradictory data regarding the reactivity of the hydroxymethyl group in this compound?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O exchange) to track hydroxymethyl participation in reactions .

- Computational Modeling : Perform DFT calculations to predict reaction pathways and compare with empirical data .

- In Situ Monitoring : Employ flow chemistry with real-time IR/Raman spectroscopy to observe intermediate formation .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.